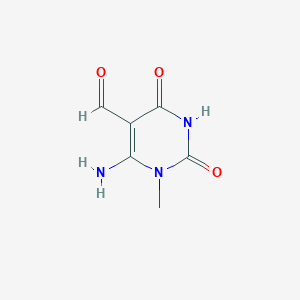
2'-Hydroxy-4'-methoxyacetophenone, tert-butyldimethylsilyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methoxyphenyl ethanone structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one typically involves the reaction of 2-hydroxy-4-methoxyacetophenone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF, imidazole, triethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl ethanones
Wissenschaftliche Forschungsanwendungen
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is widely used in scientific research for its versatility in organic synthesis. Its applications include:
Wirkmechanismus
The mechanism of action of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for selective functional group transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Uniqueness
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis while being easily removable under mild conditions, making it a valuable tool in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C15H24O3Si |
|---|---|
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
1-[2-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H24O3Si/c1-11(16)13-9-8-12(17-5)10-14(13)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
InChI-Schlüssel |
HYDIABVZVIXOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)

![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)




